N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide
Description
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Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-11-14(3-2-4-17(11)24(26)27)19(25)21-18-15-9-28-10-16(15)22-23(18)13-7-5-12(20)6-8-13/h2-8H,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAXGHGHYHPUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 438.9 g/mol. Its structure features a thieno[3,4-c]pyrazole moiety linked to a benzamide, which is believed to contribute to its biological activities.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.9 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including the compound , exhibit potent antitumor effects. These compounds have been shown to inhibit key oncogenic pathways, particularly targeting BRAF(V600E) mutations and other receptor tyrosine kinases (RTKs) involved in tumor progression. The thieno[3,4-c]pyrazole structure enhances the compound's ability to bind to these targets effectively, leading to decreased proliferation of cancer cells in vitro and in vivo .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This effect is crucial for potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
Preliminary evaluations suggest that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the thieno[3,4-c]pyrazole core or alterations in substituents on the benzamide can significantly influence its efficacy and specificity towards biological targets. For instance, the introduction of different halogen groups or functional moieties can enhance binding affinity and selectivity .
Case Study 1: Antitumor Efficacy
In a recent study published in Cancer Research, researchers evaluated a series of thieno[3,4-c]pyrazole derivatives, including our compound, against various cancer cell lines. The results demonstrated an IC50 value of approximately 50 µM against A375 melanoma cells, indicating potent antitumor activity .
Case Study 2: Anti-inflammatory Mechanism
A study conducted by Zhang et al. (2020) explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. The treatment group exhibited a significant reduction in edema and inflammatory markers compared to controls, supporting its potential use in treating inflammatory disorders .
Q & A
Q. What are the key synthetic methodologies for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with cyclization to form the thieno[3,4-c]pyrazole core, followed by coupling with substituted benzamide groups. Key steps include:
- Cyclization : Using thiosemicarbazide and chlorophenyl precursors under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Amide coupling : Employing coupling agents like EDC/HOBt to attach the 2-methyl-3-nitrobenzamide moiety .
- Optimization : Microwave-assisted synthesis can reduce reaction time and improve yield compared to classical heating . Analytical validation via NMR (¹H/¹³C) and mass spectrometry is critical to confirm purity and structural integrity .
Q. How can structural characterization be performed to verify the compound’s identity?
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement to resolve bond lengths and angles, particularly for the thienopyrazole core .
- Spectroscopic techniques :
- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm for chlorophenyl and nitrobenzamide groups) .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) to validate molecular formula .
Q. What functional groups dictate its reactivity, and how can they be modified?
The nitro group (-NO₂) and amide linkage are primary reactive sites:
- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, altering electronic properties .
- Amide hydrolysis : Acidic/basic conditions cleave the amide bond, enabling substitution with other acyl groups . Substituent effects on the chlorophenyl ring (e.g., electron-withdrawing groups) can modulate reactivity and stability .
Advanced Research Questions
Q. How can computational modeling predict biological targets and binding modes?
- Molecular docking (AutoDock4) : Simulate interactions with proteins (e.g., kinases) using flexible side-chain adjustments to account for receptor flexibility .
- Dynamics simulations : Run MD simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over time .
- Pharmacophore modeling : Identify critical features (e.g., nitro group for hydrogen bonding) using tools like Schrödinger’s Phase .
Q. How can contradictions in biological activity data be resolved?
Example: Discrepancies in IC₅₀ values across assays may arise from:
- Assay conditions : Variations in pH, solvent (DMSO concentration), or cell lines .
- Metabolic stability : Evaluate hepatic microsomal stability to rule out rapid degradation .
- Structural analogs : Compare with derivatives (e.g., fluorophenyl or methoxyphenyl variants) to isolate substituent effects (see Table 1) .
Table 1 : Comparative activity of structural analogs
| Substituent (R) | Target Protein | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 4-Chlorophenyl | Kinase A | 0.45 | High selectivity |
| 4-Fluorophenyl | Kinase B | 1.2 | Moderate metabolic stability |
| 4-Methoxyphenyl | Kinase C | >10 | Low activity |
Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?
- Fragment-based design : Replace the nitro group with bioisosteres (e.g., cyano or sulfonamide) to reduce off-target effects .
- Prodrug modification : Mask the amide group with enzymatically cleavable moieties (e.g., esters) to enhance bioavailability .
- Crystallography-guided optimization : Use SC-XRD data to refine steric clashes in binding pockets .
Methodological Notes
- Data contradiction analysis : Always cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
- Experimental design : For SAR studies, ensure consistent assay protocols (e.g., fixed DMSO concentration, temperature) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
